molecular formula C16H20N2O2 B11847914 tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate CAS No. 1260842-97-4

tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate

Cat. No.: B11847914
CAS No.: 1260842-97-4
M. Wt: 272.34 g/mol
InChI Key: TZFFBIWAKCUJNB-UHFFFAOYSA-N
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Description

tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a pyrroloquinoline core structure, which is a fused ring system containing both pyrrole and quinoline moieties. The tert-butyl group attached to the carbamate functionality provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrroloquinoline derivatives.

    Reduction: Reduced pyrroloquinoline derivatives.

    Substitution: Substituted carbamate derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as a dual inhibitor of blood coagulation factors Xa and XIa, where it binds to the active sites of these enzymes, preventing their normal function and thus inhibiting blood clot formation .

Comparison with Similar Compounds

Properties

CAS No.

1260842-97-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)carbamate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)17-13-10-18-9-5-7-11-6-4-8-12(13)14(11)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)

InChI Key

TZFFBIWAKCUJNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2CCCC3=C2C1=CC=C3

Origin of Product

United States

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